molecular formula C15-H22-N2-O B1663801 Milnacipran CAS No. 96847-55-1

Milnacipran

Cat. No. B1663801
CAS RN: 96847-55-1
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
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Description

Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .


Synthesis Analysis

An efficient synthesis of milnacipran hydrochloride has been accomplished. The important application of this paper is the reductive amination of aldehyde to primary amine with water-soluble reagents. This method provides a high yield of primary amine as the major product, reduces the number of steps, and discourages by-products .


Molecular Structure Analysis

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and like many agents in this category was originally developed for and continues to be approved and indicated for the treatment of depression .


Chemical Reactions Analysis

A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine) has been developed . The amino moiety of milnacipran condenses with o-phthalaldehyde to generate isoindole fluorescent derivative .

Safety And Hazards

Milnacipran should be used with caution. Users should avoid inhalation, contact with eyes and skin, avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Milnacipran

CAS RN

96847-55-1, 92623-85-3
Record name Dextromilnacipran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Milnacipran
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URL https://commonchemistry.cas.org/detail?cas_rn=92623-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromilnacipran
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Record name Milnacipran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
CU Pae, DM Marks, M Shah, C Han… - Clinical …, 2009 - journals.lww.com
… Milnacipran has unique pharmacokinetic and pharmacodynamic characteristics that … The half-life of milnacipran is approximately 8 hours. In addition, milnacipran does not inhibit the …
Number of citations: 59 journals.lww.com
S Kasper, G Pail - Neuropsychiatric Disease and Treatment, 2010 - Taylor & Francis
… Milnacipran has the most balanced potency ratio for reuptake inhibition of the two … 1.6 for milnacipran, 1:10 for duloxetine, and 1:30 for venlafaxine), and in some studies milnacipran has …
Number of citations: 44 www.tandfonline.com
S Derry, D Gill, T Phillips… - Cochrane Database of …, 2012 - cochranelibrary.com
… The aim of this review was to assess how effective milnacipran is for treating chronic neuropathic pain or fibromyalgia. We identified no studies using milnacipran in neuropathic pain, …
Number of citations: 97 www.cochranelibrary.com
RM Gendreau, MD Thorn, JF Gendreau… - The Journal of …, 2005 - jrheum.org
… ratio to receive milnacipran twice daily, milnacipran once daily, … dose escalation to the target milnacipran dose of 200 mg. … Response rates for patients receiving milnacipran were equal …
Number of citations: 357 www.jrheum.org
O Vitton, M Gendreau, J Gendreau… - Human …, 2004 - Wiley Online Library
… to receive placebo or milnacipran for 4 weeks of dose … of milnacipran for the treatment of pain and associated symptoms such as fatigue, depressed mood and sleep. 75% of milnacipran…
Number of citations: 279 onlinelibrary.wiley.com
PJ Mease, DJ Clauw, RM Gendreau, SG Rao… - The Journal of …, 2009 - jrheum.org
… milnacipran-treated patients met criteria as FM responders versus placebo (milnacipran 200 mg/day, p = 0.017; milnacipran … percentage of patients treated with milnacipran 200 mg/day …
Number of citations: 351 www.jrheum.org
LM Arnold, RM Gendreau, RH Palmer… - Arthritis & …, 2010 - Wiley Online Library
… treatment arm received milnacipran 12.5 mg on days 1–3, milnacipran 25 mg (12.5 mg twice daily) for 4 days, milnacipran 50 mg (25 mg twice daily) for 7 days, milnacipran 75 mg (37.5 …
Number of citations: 111 onlinelibrary.wiley.com
SN Vaishnavi, CB Nemeroff, SJ Plott, SG Rao… - Biological …, 2004 - Elsevier
… Milnacipran (Figure 1) is unique among dual uptake … milnacipran's binding and uptake profile using cells expressing human monoamine transporters and to compare milnacipran to a …
Number of citations: 183 www.sciencedirect.com
DJ Clauw, P Mease, RH Palmer, RM Gendreau… - Clinical …, 2008 - Elsevier
… and clinical studies have suggested that milnacipran, a dual … efficacy and tolerability of milnacipran in treating the multiple … to receive milnacipran 100 mg/d, milnacipran 200 mg/d, or …
Number of citations: 317 www.sciencedirect.com
A Nakagawa, N Watanabe, IM Omori… - Cochrane Database …, 2009 - cochranelibrary.com
… milnacipran with other antidepressive agents. However, compared with TCAs, patients taking milnacipran … to suggest that patients taking milnacipran experienced fewer adverse events …
Number of citations: 66 www.cochranelibrary.com

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